molecular formula C13H11ClO B11760659 4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol

4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol

Cat. No.: B11760659
M. Wt: 218.68 g/mol
InChI Key: KUGMGXDKJWZBGT-UHFFFAOYSA-N
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Description

4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chloromethyl group is attached to one of the phenyl rings, and a hydroxyl group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol typically involves the chloromethylation of biphenyl derivatives. One common method is the reaction of biphenyl with paraformaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified by recrystallization using solvents like toluene .

Industrial Production Methods

Industrial production of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of novel solvent systems has been reported to improve the yield and purity of the product, achieving up to 99% purity .

Chemical Reactions Analysis

Types of Reactions

4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of biphenyl derivatives with various functional groups.

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of biphenyl without the chloromethyl group.

Mechanism of Action

The mechanism of action of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is unique due to the presence of both a chloromethyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]phenol

InChI

InChI=1S/C13H11ClO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H,9H2

InChI Key

KUGMGXDKJWZBGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCl)O

Origin of Product

United States

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